4-METHYL-1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE
Description
4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine moiety is recognized for its broad range of biological activities, making it a significant target for drug development and other scientific research applications .
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-3-6-17(7-4-11)15(19)13-10-18-8-5-12(2)9-14(18)16-13/h5,8-11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQVGJWKTMAGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are commonly employed to achieve the desired functionalization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield . These methods allow for precise control over reaction conditions, leading to the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Halogenation reactions, such as bromination and iodination, are common for introducing halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Metal-free oxidants like hydrogen peroxide or organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine in solvents like chloroform.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized forms of the original compound .
Scientific Research Applications
4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties and used in the synthesis of various derivatives.
7-Methylimidazo[1,2-a]pyridine: Another derivative with significant biological activities.
Imidazo[1,2-a]pyrimidine: Recognized for its wide range of applications in medicinal chemistry.
Uniqueness
4-Methyl-1-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperidine stands out due to its unique combination of the imidazo[1,2-a]pyridine scaffold with a piperidine moiety. This structural feature enhances its potential biological activities and makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
